molecular formula C12H15NO B15158611 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine CAS No. 668492-09-9

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine

Katalognummer: B15158611
CAS-Nummer: 668492-09-9
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: DQTAPUYTVOMFTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of an epoxide ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine typically involves multiple steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine exerts its effects involves interactions with specific molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine is unique due to the presence of both an epoxide ring and an amine group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

668492-09-9

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine

InChI

InChI=1S/C12H15NO/c1-11-6-7-12(2,14-11)10-8(11)4-3-5-9(10)13/h3-5H,6-7,13H2,1-2H3

InChI-Schlüssel

DQTAPUYTVOMFTG-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC(O1)(C3=C2C=CC=C3N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.